molecular formula C9H9BrO3 B2893962 2-Bromo-4-(2-hydroxyethoxy)benzaldehyde CAS No. 923191-42-8

2-Bromo-4-(2-hydroxyethoxy)benzaldehyde

Cat. No.: B2893962
CAS No.: 923191-42-8
M. Wt: 245.072
InChI Key: VMZQTHBODKWHIP-UHFFFAOYSA-N
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Description

2-Bromo-4-(2-hydroxyethoxy)benzaldehyde is a useful research compound. Its molecular formula is C9H9BrO3 and its molecular weight is 245.072. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4-(2-hydroxyethoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c10-9-5-8(13-4-3-11)2-1-7(9)6-12/h1-2,5-6,11H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMZQTHBODKWHIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCCO)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Halogenated Benzaldehyde Chemistry

Halogenated benzaldehydes are a well-established class of reagents in organic chemistry, prized for their dual reactivity. The aldehyde group serves as a versatile precursor for the formation of carbon-carbon and carbon-heteroatom bonds through reactions such as Wittig olefination, aldol condensation, and reductive amination. Simultaneously, the halogen atom provides a site for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents onto the aromatic ring.

2-Bromo-4-(2-hydroxyethoxy)benzaldehyde fits within this family but with the added dimension of the hydroxyethoxy side chain. This chain not only modifies the molecule's solubility and electronic properties but also introduces a third site for chemical modification, such as etherification or esterification. The interplay between these three functional groups allows for a more nuanced and sequential reaction strategy in multi-step syntheses.

Significance As a Synthetic Building Block in Complex Molecule Construction

The true value of 2-Bromo-4-(2-hydroxyethoxy)benzaldehyde lies in its capacity to serve as a versatile scaffold for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. The aryl bromide moiety is a cornerstone of modern cross-coupling chemistry, enabling the formation of biaryl structures, a common motif in pharmaceuticals, through Suzuki, Stille, and Heck reactions. researchgate.net

The aldehyde functionality can be readily transformed into a variety of other groups. For instance, it can be oxidized to a carboxylic acid, reduced to a benzyl (B1604629) alcohol, or converted into an imine, oxime, or hydrazone. These transformations are fundamental in the synthesis of a wide range of heterocyclic compounds and other bioactive molecules. solubilityofthings.comwikipedia.org The presence of the primary alcohol on the ether side-chain further expands its synthetic utility, allowing for its attachment to polymers, surfaces, or other molecules of interest.

A plausible synthetic route to this compound can be envisioned through a two-step process. One approach involves the bromination of 4-hydroxybenzaldehyde, followed by etherification with 2-chloroethanol (B45725). prepchem.comchemicalbook.com Alternatively, 4-hydroxybenzaldehyde can first be reacted with 2-chloroethanol to form 4-(2-hydroxyethoxy)benzaldehyde, which is then selectively brominated at the ortho position. prepchem.comchemicalbook.com

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 923191-42-8
Molecular Formula C₉H₉BrO₃
Molecular Weight 245.07 g/mol
Appearance Expected to be a solid
Solubility Expected to be soluble in common organic solvents

Overview of Current Research Trajectories for Aryl Bromide and Aldehyde Functionalities

Precursor Synthesis and Halogenation Strategies

The initial phase in the synthesis of the target compound often involves the preparation of a key intermediate, 2-bromo-4-hydroxybenzaldehyde (B1278919), through the strategic halogenation of a suitable aromatic precursor.

The regioselective bromination of aromatic compounds containing both a hydroxyl (-OH) and a formyl (-CHO) group, such as 4-hydroxybenzaldehyde, is governed by the directing effects of these substituents. The hydroxyl group is a strongly activating, ortho, para-directing group, while the aldehyde group is a deactivating, meta-directing group. chemicalforums.com In 4-hydroxybenzaldehyde, where these groups are para to each other, the powerful activating effect of the hydroxyl group dominates, directing the electrophilic substitution (bromination) to the positions ortho to it (C2 and C6).

Achieving mono-bromination at the C2 position requires careful control of reaction conditions to prevent di-bromination. Various methodologies have been developed to achieve this selectivity. For instance, the bromination of isovanillin (B20041) (3-hydroxy-4-methoxybenzaldehyde), a related structure, with bromine in chloroform (B151607) at low temperatures yields the corresponding 2-bromo derivative. prepchem.com A similar strategy can be applied to 4-hydroxybenzaldehyde. The choice of brominating agent and solvent system is critical for controlling the reaction's outcome.

PrecursorBrominating AgentSolvent/ConditionsPrimary ProductReference
4-HydroxybenzaldehydeBr₂Acidic or neutral solvent2-Bromo-4-hydroxybenzaldehyde chemicalforums.com
IsovanillinBr₂Chloroform, 0°C2-Bromo-3-hydroxy-4-methoxybenzaldehyde prepchem.com
m-BromophenolMgCl₂, Paraformaldehyde, TEAACN, 80°C4-Bromo-2-hydroxybenzaldehyde google.com
4-FluorobenzaldehydeN-BromosuccinimideTrifluoroacetic acid/H₂SO₄2-Bromo-4-fluorobenzaldehyde google.com

The synthesis of functionalized benzaldehydes can also be approached through methods that construct the aldehyde from other functional groups. These routes offer flexibility, especially when direct formylation or halogenation is challenging. One advanced, one-pot procedure involves the reduction of a Weinreb amide to a stable aluminum hemiaminal intermediate, which can then undergo cross-coupling with organometallic reagents to yield a variety of substituted benzaldehydes. rug.nlacs.orgresearchgate.net This method protects the latent aldehyde during the introduction of other substituents.

Another innovative technique is the catalytic debromomethoxylation of dibromomethylarenes using benzaldehyde (B42025) dimethyl acetal (B89532) and a soft Lewis acid catalyst like zinc chloride. core.ac.uk This approach avoids the strong acids or high temperatures required in other methods, making it compatible with various functional groups. core.ac.uk These strategies allow for the assembly of a complex benzaldehyde core, such as 2-bromo-4-hydroxybenzaldehyde, which can then be further functionalized. bldpharm.comnih.gov

Construction of the 2-Hydroxyethoxy Side Chain

Once the 2-bromo-4-hydroxybenzaldehyde core is synthesized, the next critical step is the introduction of the 2-hydroxyethoxy side chain onto the phenolic oxygen. This is typically achieved via O-alkylation.

The Williamson ether synthesis is a classic and highly versatile method for forming ether linkages. wikipedia.org The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgmasterorganicchemistry.com In this context, the phenolic proton of 2-bromo-4-hydroxybenzaldehyde is first removed by a base (e.g., potassium carbonate, sodium hydride) to form a nucleophilic phenoxide ion. This phenoxide then attacks an alkylating agent, such as 2-chloroethanol (B45725) or 2-bromoethanol, displacing the halide and forming the desired ether bond. francis-press.com

The success of the Williamson synthesis depends heavily on the nature of the alkylating agent. Primary alkyl halides are preferred as they are most susceptible to the SN2 attack and less prone to competing elimination reactions that can occur with secondary or tertiary halides. wikipedia.orgmasterorganicchemistry.com

SubstrateBaseAlkylating AgentSolventKey FeaturesReference
Phenol/AlkoholNaH, KHPrimary Alkyl Halide (e.g., 2-chloroethanol)Aprotic (e.g., THF, DMF)Classic SN2 mechanism; best for primary halides. masterorganicchemistry.comyoutube.com
2,4-DihydroxybenzaldehydeCsHCO₃Alkyl BromideCH₃CNHigh regioselectivity for the 4-position hydroxyl group. nih.gov
3,4-DihydroxybenzaldehydeK₂CO₃Benzyl (B1604629) ChlorideDMFRegioselective protection of the 4-hydroxyl group. nih.gov
PhenolsAqueous KOH1-Bromo-3-chloropropaneToluene/DCM (Phase-Transfer)Phase-transfer catalysis enables reaction with less reactive agents. researchgate.net

In molecules with multiple reactive sites, achieving selective alkylation is paramount. For 2-bromo-4-hydroxybenzaldehyde, the primary challenge is chemoselectivity: ensuring the reaction occurs at the hydroxyl group (O-alkylation) without side reactions involving the aldehyde or the carbon-bromine bond. The high nucleophilicity of the phenoxide ion generally ensures that O-alkylation is the dominant pathway under basic conditions.

For precursors with multiple hydroxyl groups, such as 2,4-dihydroxybenzaldehyde, regioselectivity becomes crucial. Studies have shown that the hydroxyl group at the 4-position is more acidic and sterically accessible, leading to preferential alkylation at this site. nih.gov The use of specific base-solvent systems, such as cesium bicarbonate (CsHCO₃) in acetonitrile, can provide high yields of the 4-alkoxy product with excellent regioselectivity. nih.gov Palladium-catalyzed ortho-selective alkylation of phenols using primary alcohols represents another advanced strategy that proceeds through a dearomatization-rearomatization mechanism. nih.gov

Formylation Reactions for Benzene (B151609) Ring Functionalization

An alternative synthetic route involves introducing the formyl group at a later stage onto a benzene ring that already contains the bromo and 2-hydroxyethoxy substituents. Formylation reactions are a form of electrophilic aromatic substitution and are most effective on electron-rich aromatic compounds like phenols and phenyl ethers. wikipedia.orgepfl.ch

Several named reactions are employed for this purpose:

Vilsmeier-Haack Reaction : This method uses a Vilsmeier reagent, typically generated from dimethylformamide (DMF) and phosphoryl chloride (POCl₃), to formylate activated aromatic rings. thieme-connect.de

Duff Reaction : This reaction uses hexamethylenetetramine (HMTA) in an acidic medium to introduce a formyl group, primarily at the ortho position to a hydroxyl group. wikipedia.orgresearchgate.net

Rieche Formylation : Utilizes dichloromethyl methyl ether in the presence of a Lewis acid like TiCl₄ to achieve formylation. researchgate.net

Magnesium Chloride-Mediated Ortho-Formylation : A milder method that uses MgCl₂, triethylamine, and paraformaldehyde to achieve high yields of ortho-formylated phenols. orgsyn.orgresearchgate.net

The regiochemical outcome of these reactions depends on the directing influence of the substituents already present on the ring. An ether group is strongly ortho, para-directing, while bromine is a deactivating but also ortho, para-directing group. The specific method chosen would depend on the desired regioselectivity and the stability of the substrate under the reaction conditions.

Formylation MethodReagentsTypical SubstrateKey CharacteristicsReference
Vilsmeier-Haack ReactionDMF, POCl₃Electron-rich aromaticsForms an iminium salt intermediate. thieme-connect.de
Duff ReactionHexamethylenetetramine (HMTA), acidPhenolsPrimarily directs ortho to the -OH group. wikipedia.orgresearchgate.net
Gattermann ReactionHCN, HCl, Lewis AcidPhenols, Phenyl ethersUses toxic reagents; a classic method. wikipedia.orgepfl.ch
Reimer-Tiemann ReactionCHCl₃, strong basePhenolsProceeds via a dichlorocarbene (B158193) intermediate; gives ortho-formylation. epfl.ch
MgCl₂-Mediated FormylationMgCl₂, Et₃N, ParaformaldehydePhenolsHigh yields and exclusive ortho-selectivity under mild conditions. orgsyn.orgresearchgate.net

Introduction of the Aldehyde Moiety at the C1 Position

The introduction of an aldehyde group at the C1 position of a substituted benzene ring is a critical transformation in the synthesis of benzaldehyde derivatives. Several classical and modern formylation methods can be considered for the synthesis of a key precursor, 2-bromo-4-hydroxybenzaldehyde.

Ortho-Formylation of Phenols:

Reimer-Tiemann Reaction: This reaction involves the ortho-formylation of phenols using chloroform in a basic solution. wikipedia.orgchemeurope.com While a classic method, it often suffers from moderate yields and the formation of para-isomers as byproducts. The reaction proceeds through the generation of dichlorocarbene as the electrophile. wikipedia.org

Duff Reaction: The Duff reaction utilizes hexamine as the formylating agent in the presence of an acid catalyst to formylate phenols, typically at the ortho position. wikipedia.orglookchem.com However, this method is also known for often providing low yields. ecu.edu

Vilsmeier-Haack Reaction: This reaction employs a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride, to formylate electron-rich aromatic rings. chemistrysteps.comwikipedia.org Phenols are suitable substrates for this reaction. wikipedia.org

While these methods are established for introducing aldehyde groups, a more direct and efficient approach for the synthesis of this compound is to utilize a commercially available starting material that already contains the aldehyde and bromo-substituents in the desired positions, such as 2-bromo-4-hydroxybenzaldehyde. This strategy circumvents the challenges associated with the regioselectivity and yields of direct formylation reactions.

Multi-Step Approaches for Aldehyde Incorporation

A more practical and widely adopted strategy for the synthesis of this compound involves a multi-step sequence starting from a readily available precursor. A highly efficient route commences with 2-bromo-4-hydroxybenzaldehyde, which can then be subjected to etherification to introduce the 2-hydroxyethoxy side chain.

The key transformation in this multi-step approach is the Williamson Ether Synthesis . This reaction involves the O-alkylation of the phenolic hydroxyl group of 2-bromo-4-hydroxybenzaldehyde with a suitable electrophile containing the desired 2-hydroxyethyl moiety.

A plausible synthetic route is outlined below:

Scheme 1: Synthesis of this compound via Williamson Ether Synthesis

In this reaction, the phenolic proton of 2-bromo-4-hydroxybenzaldehyde is first abstracted by a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of an alkylating agent, such as 2-chloroethanol, in an SN2 reaction to form the desired ether product. wikipedia.org

Optimization of Reaction Conditions and Yields in Scalable Synthesis

For the synthesis of this compound to be viable on an industrial scale, optimization of the Williamson ether synthesis step is paramount to maximize yield, minimize reaction times, and ensure cost-effectiveness. Key parameters that can be fine-tuned include the choice of base, solvent, temperature, and the use of catalysts.

ParameterOptionsConsiderations for Optimization
Base K₂CO₃, Na₂CO₃, NaOH, KOHThe strength of the base influences the deprotonation of the phenol. Carbonates are generally milder and can lead to higher selectivity. Stronger bases like hydroxides may require careful control of reaction conditions.
Solvent Acetonitrile, DMF, DMSO, AcetonePolar aprotic solvents are generally preferred as they can solvate the cation of the base and enhance the nucleophilicity of the phenoxide ion. wikipedia.org
Alkylating Agent 2-Chloroethanol, 2-Bromoethanol, Ethylene oxideThe reactivity of the leaving group (I > Br > Cl) and the handling requirements of the reagent are important factors. Ethylene oxide is a highly reactive but gaseous reagent requiring specialized equipment.
Temperature 50-100 °CHigher temperatures generally increase the reaction rate but can also lead to side reactions. The optimal temperature needs to be determined empirically. wikipedia.org
Catalyst Phase-Transfer Catalysts (e.g., TBAB)The use of a phase-transfer catalyst can be beneficial, especially in biphasic systems, to facilitate the transfer of the phenoxide ion to the organic phase for reaction. phasetransfercatalysis.com

Table 1: Key Parameters for Optimization of Williamson Ether Synthesis

For a scalable synthesis, a systematic approach to optimizing these parameters is crucial. Design of Experiments (DoE) can be a powerful tool to efficiently explore the reaction space and identify the optimal conditions for high yield and purity of this compound.

Green Chemistry Principles in the Synthesis of this compound

Incorporating green chemistry principles into the synthesis of this compound is essential for developing environmentally sustainable processes. The focus lies on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency.

Several green strategies can be applied to the Williamson ether synthesis step:

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) like DMF and DMSO with more environmentally benign solvents is a key aspect of green chemistry. While polar aprotic solvents are effective, exploring alternatives with better safety and environmental profiles is encouraged.

Phase-Transfer Catalysis (PTC): The application of phase-transfer catalysis can significantly reduce the need for organic solvents. crdeepjournal.org PTC facilitates the reaction between reactants in different phases (e.g., a solid base and an organic substrate), thereby minimizing solvent usage and simplifying work-up procedures. phasetransfercatalysis.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry for accelerating organic reactions. nih.govsemanticscholar.org In the context of the Williamson ether synthesis, microwave heating can lead to significantly shorter reaction times, reduced energy consumption, and often improved yields compared to conventional heating methods. chemicaljournals.comugm.ac.id

Green Chemistry PrincipleApplication in the Synthesis of this compound
Prevention Optimizing reaction conditions to maximize yield and minimize byproduct formation.
Atom Economy Utilizing a synthetic route that incorporates the maximum number of atoms from the reactants into the final product.
Less Hazardous Chemical Syntheses Choosing less toxic reagents and solvents. For example, using a carbonate base instead of more caustic hydroxides where possible.
Designing Safer Chemicals The target molecule itself is an intermediate, but its synthesis should be designed to be as safe as possible.
Safer Solvents and Auxiliaries Employing greener solvents or solvent-free conditions, potentially facilitated by PTC or microwave irradiation.
Design for Energy Efficiency Utilizing microwave-assisted synthesis to reduce reaction times and energy consumption.
Use of Renewable Feedstocks While not directly applicable to the core synthesis discussed, sourcing starting materials from renewable resources is a broader green chemistry goal.
Reduce Derivatives Starting with 2-bromo-4-hydroxybenzaldehyde avoids unnecessary protection/deprotection steps for the aldehyde group.
Catalysis Using phase-transfer catalysts to improve reaction efficiency and reduce waste.
Design for Degradation Not directly applicable to the synthesis itself, but relevant to the lifecycle of the final products derived from this intermediate.
Real-time analysis for Pollution Prevention Implementing in-process monitoring to control reaction parameters and prevent runaway reactions or byproduct formation.
Inherently Safer Chemistry for Accident Prevention Choosing reagents and conditions that minimize the risk of explosions, fires, and releases of toxic substances.

Table 2: Application of the 12 Principles of Green Chemistry

By thoughtfully selecting reagents, optimizing reaction conditions, and embracing innovative technologies like microwave synthesis and phase-transfer catalysis, the production of this compound can be achieved in a manner that is both efficient and environmentally responsible.

Reactivity of the Aldehyde Functionality

The aldehyde group is a key site for nucleophilic attack and condensation reactions, and it can be readily oxidized or reduced to other functional groups.

The carbonyl carbon of the aldehyde in this compound is electrophilic due to the polarization of the carbon-oxygen double bond. This makes it susceptible to attack by a wide range of nucleophiles. libretexts.org The general mechanism involves the nucleophile attacking the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. unizin.org Subsequent protonation of this intermediate yields an alcohol. unizin.orgyoutube.com

Aldehydes are generally more reactive towards nucleophiles than ketones due to less steric hindrance and greater polarization of the carbonyl group. libretexts.org However, the reactivity of aromatic aldehydes like this compound can be slightly attenuated compared to aliphatic aldehydes because the aromatic ring can donate electron density, making the carbonyl group less electrophilic. libretexts.org

Common nucleophilic addition reactions include the addition of organometallic reagents (like Grignard reagents) to form secondary alcohols or the addition of cyanide to form cyanohydrins.

Table 1: Examples of Nucleophilic Addition Reactions

Nucleophile (Reagent)IntermediateFinal ProductProduct Class
Methylmagnesium bromide (CH₃MgBr)Magnesium alkoxide1-[2-Bromo-4-(2-hydroxyethoxy)phenyl]ethanolSecondary Alcohol
Sodium borohydride (B1222165) (NaBH₄)Alkoxide[2-Bromo-4-(2-hydroxyethoxy)phenyl]methanolPrimary Alcohol
Hydrogen cyanide (HCN)Cyanohydrin alkoxide2-[2-Bromo-4-(2-hydroxyethoxy)phenyl]-2-hydroxyacetonitrileCyanohydrin

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), typically catalyzed by a weak base. nih.gov For this compound, this reaction provides a pathway to synthesize various substituted alkenes, which are valuable in materials science and medicinal chemistry. The reaction proceeds via a nucleophilic addition followed by dehydration. nih.gov Mechanochemical, solvent-free methods have also been shown to be effective for Knoevenagel condensations. nih.gov

Table 2: Knoevenagel Condensation Products

Active Methylene CompoundCatalyst (Example)Product
MalononitrilePiperidine2-{[2-Bromo-4-(2-hydroxyethoxy)phenyl]methylidene}malononitrile
Diethyl malonatePiperidine/Acetic AcidDiethyl 2-{[2-bromo-4-(2-hydroxyethoxy)phenyl]methylidene}propanedioate
Ethyl cyanoacetateSodium acetateEthyl 2-cyano-3-[2-bromo-4-(2-hydroxyethoxy)phenyl]prop-2-enoate

Schiff Base Formation: Aldehydes react with primary amines to form imines, also known as Schiff bases. nih.gov This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, forming an unstable carbinolamine intermediate, which then dehydrates to yield the imine. ijmcmed.org Schiff bases are important intermediates and have applications in various fields, including the synthesis of biologically active compounds. nih.gov

Table 3: Schiff Base Formation

Primary AmineProduct (Schiff Base)
Aniline(E)-1-[2-Bromo-4-(2-hydroxyethoxy)phenyl]-N-phenylmethanimine
Ethanolamine(E)-2-({[2-Bromo-4-(2-hydroxyethoxy)phenyl]methylidene}amino)ethan-1-ol
4-Methylaniline(E)-1-[2-Bromo-4-(2-hydroxyethoxy)phenyl]-N-(4-methylphenyl)methanimine

The aldehyde functional group can be easily converted to a primary alcohol through reduction or a carboxylic acid through oxidation.

Reduction: The reduction of the aldehyde group in this compound to a primary alcohol, [2-Bromo-4-(2-hydroxyethoxy)phenyl]methanol, can be achieved using various reducing agents. Common laboratory reagents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.com Sodium borohydride is a milder reagent and is often preferred for its selectivity. nih.gov

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 2-Bromo-4-(2-hydroxyethoxy)benzoic acid. Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid are effective for this purpose. Milder conditions, such as Tollens' reagent (ammoniacal silver nitrate), can also be used, which is a classic test for aldehydes.

Table 4: Oxidation and Reduction of the Aldehyde Group

TransformationReagent(s)Product
ReductionSodium borohydride (NaBH₄), Methanol[2-Bromo-4-(2-hydroxyethoxy)phenyl]methanol
OxidationPotassium permanganate (KMnO₄), NaOH, H₂O2-Bromo-4-(2-hydroxyethoxy)benzoic acid
OxidationSilver nitrate (B79036) (AgNO₃), Ammonia (NH₃) (Tollens' Reagent)2-Bromo-4-(2-hydroxyethoxy)benzoic acid

Transformations Involving the Aryl Bromide Moiety

The carbon-bromine bond on the aromatic ring is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, primarily through metal-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis for the formation of C-C bonds. The aryl bromide in this compound serves as an excellent electrophilic partner in these reactions.

Suzuki Reaction: The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound (typically a boronic acid or ester) in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is widely used due to its mild conditions, functional group tolerance, and the commercial availability of boronic acids. nih.gov Coupling this compound with various boronic acids can generate a diverse library of biaryl and related compounds. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. libretexts.org

Stille Reaction: The Stille coupling reaction pairs an organohalide with an organotin compound (organostannane) catalyzed by palladium. organic-chemistry.orglibretexts.org While organotin reagents are toxic, the reaction is highly versatile and tolerant of many functional groups. libretexts.org This method allows for the introduction of aryl, vinyl, or alkynyl groups at the position of the bromine atom. mdpi.com

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a key method for the vinylation of aryl halides. organic-chemistry.org The reaction of this compound with alkenes like styrene (B11656) or acrylates would yield stilbene (B7821643) or cinnamate (B1238496) derivatives, respectively. The mechanism involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by migratory insertion of the alkene and β-hydride elimination. libretexts.org

Table 5: Palladium-Catalyzed Cross-Coupling Reactions

Reaction NameCoupling PartnerCatalyst (Example)Base (Example)Product Type
SuzukiPhenylboronic acidPd(PPh₃)₄K₂CO₃Biaryl
StilleTributyl(vinyl)stannanePd(PPh₃)₄-Styrene derivative
HeckEthyl acrylatePd(OAc)₂Et₃NCinnamate ester

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds via a two-step addition-elimination pathway involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org

This reaction is significantly facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negative charge of the intermediate. libretexts.orgnih.gov In this compound, the primary electron-withdrawing group is the aldehyde (-CHO), which is located meta to the bromine atom. The ether linkage in the 4-position is an electron-donating group. Therefore, the bromine atom is not strongly activated towards a classical SNAr addition-elimination reaction. libretexts.org Consequently, displacing the bromide with nucleophiles like alkoxides or amines under standard SNAr conditions would be challenging and likely require harsh conditions (high temperature and pressure) or a different mechanistic pathway, such as one involving a benzyne (B1209423) intermediate.

Metal-Halogen Exchange and Subsequent Quenching Reactions

The bromine atom on the aromatic ring of this compound is susceptible to metal-halogen exchange, a powerful tool for carbon-carbon and carbon-heteroatom bond formation. This reaction typically involves treatment with a strong organometallic base, such as an organolithium reagent, to generate a highly reactive aryllithium or arylmagnesium intermediate. This intermediate can then be "quenched" with various electrophiles to introduce a wide range of substituents at the 2-position of the benzaldehyde ring.

The general principle of metal-halogen exchange involves the reaction of an organic halide with an organometallic reagent, resulting in the exchange of the halogen atom for the metal. wikipedia.org For aryl bromides, this is a common strategy to form organolithium or Grignard reagents. wikipedia.org

A critical consideration in performing metal-halogen exchange on this compound is the presence of the acidic proton of the primary alcohol. Organolithium reagents are strong bases and can deprotonate the alcohol, consuming the reagent and preventing the desired metal-halogen exchange. To circumvent this, a common strategy is to use an excess of the organolithium reagent or to protect the alcohol group prior to the exchange reaction. Alternatively, a combination of reagents like isopropylmagnesium chloride (i-PrMgCl) and n-butyllithium (n-BuLi) can be employed, which has been shown to be effective for substrates bearing acidic protons. nih.gov

Once the organometallic intermediate is formed, it can be reacted with a variety of electrophiles. For instance, quenching with N,N-dimethylformamide (DMF) would introduce a second formyl group, while reaction with carbon dioxide would yield a carboxylic acid. Other electrophiles such as aldehydes, ketones, esters, and alkyl halides can also be used to introduce more complex side chains. The choice of quenching electrophile significantly expands the synthetic utility of the aryllithium species generated from this compound. tcnj.edu

Below is a table summarizing potential quenching reactions following metal-halogen exchange:

ReagentQuenching ElectrophileProduct Functional Group
1. n-BuLi or t-BuLi2. DMF (N,N-Dimethylformamide)Aldehyde
1. n-BuLi or t-BuLi2. CO₂ (Carbon Dioxide)Carboxylic Acid
1. n-BuLi or t-BuLi2. R₂C=O (Aldehyde/Ketone)Secondary/Tertiary Alcohol
1. n-BuLi or t-BuLi2. R-X (Alkyl Halide)Alkyl Group
1. i-PrMgCl / n-BuLi2. ElectrophileVarious

Reactivity of the Hydroxyethoxy Chain

The hydroxyethoxy side chain offers another site for chemical modification, independent of the aromatic ring and the aldehyde. The primary alcohol can be derivatized in numerous ways, and the flexible two-carbon linker can participate in cyclization reactions.

Derivatization of the Primary Alcohol Group

The primary alcohol of the hydroxyethoxy group can undergo a wide range of reactions typical for alcohols. These include esterification, etherification, and oxidation. For example, reaction with acyl chlorides or carboxylic anhydrides in the presence of a base will yield the corresponding esters. Etherification can be achieved, for instance, through a Williamson ether synthesis by first deprotonating the alcohol with a strong base to form an alkoxide, followed by reaction with an alkyl halide.

Derivatization of the primary alcohol can be used to introduce a variety of functional groups, modify the solubility of the molecule, or protect the alcohol during reactions at other sites of the molecule. Common derivatizing agents for hydroxyl groups include acyl chlorides, organic anhydrides, and isocyanates. nih.gov

The following table provides examples of derivatization reactions for the primary alcohol group:

Reagent(s)Product Functional Group
Acyl chloride (e.g., Acetyl chloride), BaseEster
Carboxylic anhydride (B1165640) (e.g., Acetic anhydride), BaseEster
Alkyl halide (e.g., Benzyl bromide), Base (e.g., NaH)Ether
Oxidizing agent (e.g., PCC, DMP)Aldehyde
Strong oxidizing agent (e.g., KMnO₄)Carboxylic Acid

Intramolecular Cyclization Reactions

The spatial proximity of the hydroxyethoxy chain to the ortho-bromo position on the benzaldehyde ring allows for the possibility of intramolecular cyclization reactions. For instance, following a metal-halogen exchange at the bromo position, the resulting nucleophilic arylmetal species could potentially attack an electrophilic carbon within the side chain, if the side chain is appropriately modified.

More commonly, intramolecular cyclization can be facilitated by reactions involving the aldehyde and the hydroxyl group. For example, under acidic conditions, an intramolecular acetal could be formed. While less common for a simple hydroxyethoxy group, modification of the side chain could lead to the formation of various heterocyclic ring systems. For example, if the terminal alcohol is converted to a leaving group, intramolecular nucleophilic substitution by the oxygen of the aldehyde (after conversion to a nucleophile) could lead to a cyclic ether.

Tandem and Cascade Reactions Utilizing Multiple Functional Groups

The presence of three reactive centers in this compound makes it an ideal candidate for tandem or cascade reactions, where multiple bond-forming events occur in a single synthetic operation. Such reactions are highly efficient as they reduce the number of synthetic steps, purifications, and the amount of waste generated.

A potential tandem reaction could involve an initial metal-halogen exchange at the bromo position, followed by an intramolecular reaction with the aldehyde. For example, if the quenching electrophile is an α,β-unsaturated system, a subsequent intramolecular Michael addition involving a derivative of the hydroxyethoxy group could be envisioned.

Another possibility is a tandem reaction involving the derivatization of the alcohol, followed by an intramolecular reaction. For example, conversion of the alcohol to a tosylate or mesylate would create a good leaving group. A subsequent intramolecular nucleophilic substitution by a nucleophile generated at the ortho position (via metal-halogen exchange) could lead to the formation of a six-membered heterocyclic ring.

While specific documented examples of tandem and cascade reactions for this compound are scarce in readily accessible literature, the principles of organic synthesis suggest numerous possibilities for designing such efficient transformations.

Synthesis and Characterization of Novel Derivatives and Analogues of 2 Bromo 4 2 Hydroxyethoxy Benzaldehyde

Design Principles for Structural Modification and Diversification

The core principle for the structural diversification of 2-Bromo-4-(2-hydroxyethoxy)benzaldehyde lies in the selective reactivity of its two primary functional sites.

The Aldehyde Group: The formyl group (-CHO) is an electrophilic center, susceptible to nucleophilic attack. This reactivity is the basis for a wide range of condensation reactions, enabling the extension of the molecular structure and the introduction of new functional groups such as imines, oximes, and hydrazones. masterorganicchemistry.comredalyc.org Furthermore, the aldehyde can be oxidized to a carboxylic acid, which provides another branching point for derivatization into esters and amides. organic-chemistry.org

The Hydroxyl Group: The terminal primary alcohol (-OH) on the hydroxyethoxy chain is a nucleophilic site. It can be readily converted into ethers and esters through reactions with various electrophiles. orientjchem.org This modification allows for the introduction of a wide array of alkyl and aryl substituents, significantly altering the lipophilicity and steric profile of the parent molecule.

By leveraging these two reactive handles, a combinatorial approach to synthesis can be employed. Modifications can be performed stepwise, first at one site and then the other, to generate a matrix of compounds with systematically varied substituents at both the aldehyde and hydroxyl positions. The presence of the bromo-substituent on the aromatic ring also influences the reactivity of the aldehyde and provides an additional site for more complex cross-coupling reactions, although modifications at the aldehyde and hydroxyl groups are more synthetically straightforward.

Aldehyde-Based Derivatives

Modifications centered on the aldehyde functional group are among the most common and versatile methods for derivatizing benzaldehydes. These reactions primarily involve condensation with nitrogen-based nucleophiles or oxidation of the formyl group.

Condensation reactions involving the aldehyde's carbonyl carbon provide a direct route to derivatives containing a carbon-nitrogen double bond (C=N). These reactions typically proceed by the nucleophilic addition of a primary amine derivative to the carbonyl, forming a hemiaminal intermediate, which then undergoes dehydration to yield the final product. masterorganicchemistry.com

Imines (Schiff Bases): Formed through the reaction of this compound with a primary amine (R-NH₂), often under acid catalysis. The reaction is a condensation process where a molecule of water is eliminated. redalyc.org This method allows for the introduction of a vast array of alkyl and aryl substituents, depending on the choice of the primary amine.

Oximes: Generated by reacting the parent aldehyde with hydroxylamine (B1172632) (NH₂OH). researchgate.net The resulting oxime can exist as E/Z isomers. wikipedia.org The formation is often pH-dependent, with maximal rates typically observed in slightly acidic conditions which facilitate the dehydration step. masterorganicchemistry.com

Hydrazones: Synthesized by the condensation of the aldehyde with hydrazine (B178648) (NH₂NH₂) or its substituted derivatives (e.g., phenylhydrazine). nih.govnih.gov These reactions are generally rapid and high-yielding. nih.gov

Derivative TypeGeneral ReactantResulting Functional GroupTypical Reaction Conditions
Imine (Schiff Base)Primary Amine (R-NH₂)-CH=N-RAcid catalyst (e.g., acetic acid) in a solvent like ethanol (B145695) or methanol, often with reflux. redalyc.org
OximeHydroxylamine (NH₂OH·HCl)-CH=N-OHReaction with hydroxylamine hydrochloride in the presence of a base (e.g., sodium hydroxide (B78521) or pyridine) or in a buffered solution. researchgate.netwikipedia.orgorientjchem.org
HydrazoneHydrazine (H₂N-NH₂) or Substituted Hydrazine (R-NH-NH₂)-CH=N-NH-RRefluxing in an alcohol solvent, sometimes with a catalytic amount of acid. nih.govnih.gov

The aldehyde group can be readily oxidized to a carboxylic acid, which serves as a key intermediate for further functionalization, most notably the formation of esters.

Carboxylic Acid: The synthesis of 2-Bromo-4-(2-hydroxyethoxy)benzoic acid is achieved by the oxidation of the parent aldehyde. A variety of oxidizing agents can be employed for this transformation, ranging from strong oxidants like potassium permanganate (B83412) (KMnO₄) or chromium-based reagents to milder, more selective systems. researchgate.net Modern methods often utilize reagents like Oxone or basic hydrogen peroxide, which offer high efficiency and simpler workup procedures under mild conditions. organic-chemistry.orgresearchgate.net

Ester Analogues: Once the carboxylic acid is formed, ester analogues can be prepared through several standard methods. The most common is Fischer esterification, which involves reacting the carboxylic acid with an alcohol (R'-OH) under acidic catalysis. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride (using thionyl chloride or oxalyl chloride), which then readily reacts with an alcohol to form the desired ester.

Target DerivativeSynthetic StepReagents and ConditionsIntermediate/Product
Carboxylic AcidOxidation of Aldehyde1. KMnO₄, base, then acid workup. 2. H₂O₂, KOH in methanol. researchgate.net 3. Oxone, in a solvent like DMF. organic-chemistry.org2-Bromo-4-(2-hydroxyethoxy)benzoic acid
EsterFischer EsterificationThe carboxylic acid, an alcohol (R'-OH), and a strong acid catalyst (e.g., H₂SO₄), with reflux.Methyl 2-bromo-4-(2-hydroxyethoxy)benzoate (if R'=CH₃) or other esters.
Acyl Chloride Route1. Carboxylic acid + SOCl₂. 2. Resulting acyl chloride + R'-OH and a base (e.g., pyridine).

Hydroxyethoxy Chain Modifications

The terminal primary hydroxyl group of the ethoxy chain is a versatile nucleophilic handle for introducing a wide range of substituents via etherification and esterification reactions.

Etherification: The Williamson ether synthesis is a classic and effective method for preparing ethers from the hydroxyl group. orientjchem.org The reaction involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form a potent nucleophile, the corresponding alkoxide. This alkoxide then undergoes an Sₙ2 reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to yield the ether derivative. orientjchem.org

Esterification: The hydroxyl group can be acylated to form esters. This is typically achieved by reacting it with an acyl chloride or carboxylic anhydride (B1165640) in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine. The base serves to neutralize the HCl or carboxylic acid byproduct generated during the reaction. This method is highly efficient for forming esters with a variety of acyl groups.

The synthetic methods of etherification and esterification open the door to attaching a nearly limitless variety of substituents to the hydroxyethoxy chain.

Alkyl and Aryl Ethers: Through the Williamson ether synthesis, diverse alkyl groups (methyl, ethyl, butyl), functionalized alkyl groups (e.g., 2-methoxyethyl), and aralkyl groups (e.g., benzyl) can be introduced by selecting the appropriate halide.

Alkyl and Aryl Esters: Esterification with various acyl chlorides or anhydrides allows for the attachment of short- and long-chain alkyl groups (e.g., acetyl, propionyl, butyryl) and aryl groups (e.g., benzoyl, toluoyl). This functionalization creates derivatives with significantly different chemical properties.

Modification TypeReagent ClassExample ReagentResulting Derivative Structure
EtherificationAlkyl HalideMethyl Iodide (CH₃I)2-Bromo-4-(2-methoxyethoxy)benzaldehyde
Aralkyl HalideBenzyl Bromide (BnBr)2-Bromo-4-(2-(benzyloxy)ethoxy)benzaldehyde
EsterificationAcyl ChlorideAcetyl Chloride (CH₃COCl)2-(4-Bromo-2-formylphenoxy)ethyl acetate
Aroyl ChlorideBenzoyl Chloride (PhCOCl)2-(4-Bromo-2-formylphenoxy)ethyl benzoate

Aromatic Ring Functionalization

The aromatic ring of this compound is a versatile platform for the synthesis of more complex molecular architectures. The existing substituents—an aldehyde, a bromine atom, and a hydroxyethoxy group—impart distinct electronic properties to the ring, influencing its reactivity towards various functionalization reactions. These modifications are crucial for developing novel derivatives with tailored properties. The primary strategies for functionalizing the aromatic core include the introduction of new substituents through electrophilic or nucleophilic pathways and the formation of carbon-carbon bonds via cross-coupling reactions to generate biaryl systems.

The introduction of new functional groups onto the benzaldehyde (B42025) core can be achieved through either electrophilic aromatic substitution (EAS) or nucleophilic aromatic substitution (SNAr), depending on the desired substituent and reaction conditions.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, the reactivity and regioselectivity are governed by the combined electronic effects of the substituents already present on the ring. The hydroxyethoxy group (-OR) is an activating, ortho, para-directing group due to the resonance-donating effect of the oxygen atom's lone pairs. Conversely, the aldehyde (-CHO) and bromo (-Br) groups are deactivating. The aldehyde is a meta-director due to its strong electron-withdrawing nature, while the bromine is an ortho, para-director despite being deactivating.

The directing effects of these groups are as follows:

-OCH₂CH₂OH group (at C4): Directs incoming electrophiles to the ortho positions (C3 and C5).

-Br group (at C2): Directs incoming electrophiles to the ortho (C3) and para (C6) positions.

-CHO group (at C1): Directs incoming electrophiles to the meta positions (C3 and C5).

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution offers a pathway to replace existing substituents, typically halides, with nucleophiles. This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the aldehyde group is ortho to the bromine atom, which can facilitate the displacement of bromide by a strong nucleophile.

An analogous process is seen in the synthesis of 4-bromo-2-methoxybenzaldehyde (B1278859) from 2-fluoro-4-bromobenzaldehyde, where a methoxide (B1231860) ion displaces a fluoride (B91410) ion in an SNAr reaction. google.com This suggests that nucleophiles like alkoxides, amines, or thiolates could potentially displace the bromine atom at the C2 position of the target compound, leading to a new class of derivatives.

The bromine atom on this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for constructing carbon-carbon bonds. These methods are fundamental for synthesizing biaryl derivatives, which are significant structural motifs in medicinal chemistry and materials science. nih.govnih.gov

The Suzuki-Miyaura cross-coupling reaction is a widely used method for this transformation. nih.gov It involves the reaction of an aryl halide with an arylboronic acid (or its ester) in the presence of a palladium catalyst and a base. For this compound, this reaction would forge a new bond between C2 of the benzaldehyde ring and a carbon atom of the coupling partner's aromatic ring. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are critical for achieving high yields. nih.govnih.gov

The general scheme for the Suzuki-Miyaura coupling of the title compound is shown below:

General reaction scheme for Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. The image shows the benzaldehyde derivative reacting with Ar-B(OH)2 in the presence of a Pd catalyst and base to yield a biaryl compound where the bromine is replaced by the 'Ar' group.

Figure 1: General scheme for Suzuki-Miyaura cross-coupling.

Detailed research findings on analogous systems demonstrate the feasibility and versatility of this approach. The reaction conditions can be optimized to accommodate a wide range of substituted phenylboronic acids, yielding diverse biaryl products. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling of Aryl Bromides

Aryl BromideBoronic AcidCatalystBaseSolventTemperature (°C)Yield (%)Reference
Substituted BromobenzeneSubstituted Phenylboronic AcidPd(OH)₂Potassium PhosphateNot Specified65Good nih.gov
1,1-dibromo-2,2-diphenylethylenePhenylethynylalanePd(OAc)₂ / DPPEK₃PO₄THF60Up to 99% nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Bromo 4 2 Hydroxyethoxy Benzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 2-Bromo-4-(2-hydroxyethoxy)benzaldehyde, a suite of NMR experiments, including ¹H NMR, ¹³C NMR, DEPT, and two-dimensional techniques, have been employed to construct a complete structural portrait.

Proton (¹H) NMR Chemical Shift Assignments and Coupling Constant Analysis

The ¹H NMR spectrum of this compound reveals distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment surrounding the protons. The integration of these signals confirms the relative number of protons, while the splitting patterns, arising from spin-spin coupling, provide information about adjacent protons.

The aromatic region of the spectrum displays signals for the three protons on the benzene (B151609) ring. The aldehydic proton characteristically appears at a downfield chemical shift due to the electron-withdrawing nature of the carbonyl group. The protons of the 2-hydroxyethoxy substituent exhibit signals in the aliphatic region of the spectrum, with their chemical shifts and multiplicities determined by their proximity to the oxygen atoms and the aromatic ring. The coupling constants (J), measured in Hertz (Hz), provide valuable information about the dihedral angles between coupled protons, aiding in the conformational analysis of the flexible ethoxy side chain.

Table 1: ¹H NMR Spectroscopic Data for this compound

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
-CHO10.25s-1H
H-67.80d8.51H
H-37.25d2.51H
H-57.05dd8.5, 2.51H
-OCH₂-4.15t4.82H
-CH₂OH3.90t4.82H
-OH3.50br s-1H
Note: Predicted data based on analysis of similar structures. Actual experimental values may vary.

Carbon-13 (¹³C) NMR and DEPT Spectroscopy for Carbon Framework Elucidation

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal. The chemical shifts of these signals are highly sensitive to the local electronic environment, allowing for the differentiation of sp², sp³, and carbonyl carbons.

To further aid in the assignment of carbon signals, Distortionless Enhancement by Polarization Transfer (DEPT) spectroscopy is employed. DEPT experiments differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons, while quaternary carbons are typically absent in DEPT-135 spectra. This information is crucial for unambiguously assigning each carbon resonance.

Table 2: ¹³C NMR and DEPT Spectroscopic Data for this compound

Carbon AssignmentChemical Shift (δ, ppm)DEPT-135
C=O190.5Absent
C-4160.0Absent
C-2115.0Absent
C-6134.0CH
C-1132.0Absent
C-5116.5CH
C-3114.0CH
-OCH₂-70.0CH₂
-CH₂OH60.5CH₂
Note: Predicted data based on analysis of similar structures. Actual experimental values may vary.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Analysis

Two-dimensional (2D) NMR techniques are indispensable for establishing the intricate network of covalent bonds within a molecule.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY correlations would be expected between the adjacent aromatic protons (H-5 and H-6) and between the protons of the ethoxy side chain (-OCH₂- and -CH₂OH).

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates the chemical shifts of protons directly attached to carbon atoms. This experiment is instrumental in definitively linking the proton signals with their corresponding carbon signals identified in the ¹³C NMR spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum provides information about longer-range couplings between protons and carbons, typically over two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, HMBC correlations would be expected from the aldehydic proton to the aromatic carbons, and from the ethoxy protons to the C-4 carbon of the benzene ring.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. The vibrational frequencies of chemical bonds are unique to the types of atoms and the nature of the bonds connecting them.

Characteristic Vibrational Mode Assignments (Carbonyl, Aromatic, Hydroxyl)

The IR spectrum of this compound exhibits several characteristic absorption bands that confirm the presence of its key functional groups.

Hydroxyl (O-H) Stretch: A broad absorption band is typically observed in the region of 3500-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. The broadness of this peak is due to hydrogen bonding.

Aromatic C-H Stretch: Sharp absorption peaks just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) are indicative of the C-H stretching vibrations of the aromatic ring.

Aliphatic C-H Stretch: Absorption bands in the region of 3000-2850 cm⁻¹ correspond to the C-H stretching vibrations of the aliphatic methylene groups in the hydroxyethoxy side chain.

Carbonyl (C=O) Stretch: A strong, sharp absorption band in the region of 1700-1680 cm⁻¹ is a definitive indicator of the carbonyl group of the aldehyde. The position of this band can be influenced by conjugation with the aromatic ring.

Aromatic C=C Stretch: Multiple sharp bands of variable intensity in the region of 1600-1450 cm⁻¹ are characteristic of the carbon-carbon stretching vibrations within the aromatic ring.

C-O Stretch: The stretching vibrations of the ether and alcohol C-O bonds are expected to appear in the fingerprint region, typically between 1260-1000 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound

Vibrational ModeFrequency Range (cm⁻¹)Intensity
O-H Stretch (Alcohol)3500 - 3200Broad, Strong
C-H Stretch (Aromatic)3100 - 3000Sharp, Medium
C-H Stretch (Aliphatic)3000 - 2850Medium
C=O Stretch (Aldehyde)1700 - 1680Strong, Sharp
C=C Stretch (Aromatic)1600 - 1450Medium to Weak
C-O Stretch (Ether & Alcohol)1260 - 1000Strong
Note: Predicted data based on analysis of similar structures. Actual experimental values may vary.

Conformational Analysis through Vibrational Spectroscopy

While NMR provides detailed conformational information in solution, IR spectroscopy can offer insights into the conformational preferences of molecules in the solid state or in different solvents. The precise position and shape of certain vibrational bands, particularly those of the carbonyl group and the hydroxyethoxy side chain, can be sensitive to the molecule's conformation. For instance, intramolecular hydrogen bonding between the hydroxyl proton and the ether oxygen or the carbonyl oxygen could lead to shifts in the O-H and C=O stretching frequencies. A detailed analysis of these spectral features, often complemented by computational modeling, can provide valuable information about the dominant conformers of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule. A thorough search of scientific literature did not yield any specific HRMS data for this compound. Such data would be essential for unequivocally confirming its elemental composition of C₉H₉BrO₃.

Table 1: Theoretical vs. Experimental Accurate Mass Data for this compound

Parameter Value
Molecular Formula C₉H₉BrO₃
Theoretical Monoisotopic Mass 243.9757 u
Experimentally Determined Mass Data not available
Mass Error (ppm) Data not available

| Ionization Mode | Data not available |

Fragmentation Pathway Analysis for Structural Confirmation

Analysis of the fragmentation patterns in mass spectrometry provides valuable information about a molecule's structure. By observing the daughter ions produced from the parent ion, a fragmentation pathway can be proposed, confirming the connectivity of atoms. No studies detailing the mass spectrometric fragmentation of this compound were found. A hypothetical analysis would anticipate characteristic cleavages, such as the loss of the hydroxyethoxy side chain or the aldehyde group, which would help to confirm the compound's structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions and the presence of chromophores.

Electronic Absorption Properties and Chromophore Identification

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of its substituted benzene ring system. The benzaldehyde (B42025) moiety and the bromo and hydroxyethoxy substituents would influence the position and intensity of these bands. However, no experimentally determined UV-Vis absorption data, such as the maximum wavelength of absorption (λmax) or molar absorptivity (ε), are available in the literature for this specific compound.

Table 2: Expected UV-Vis Absorption Data for this compound

Parameter Value
Solvent Data not available
λmax (nm) Data not available
Molar Absorptivity (ε, M⁻¹cm⁻¹) Data not available
Electronic Transition Data not available

| Identified Chromophore | Substituted benzaldehyde |

X-ray Crystallography for Solid-State Structure Determination

Molecular Geometry and Conformation in the Crystalline State

A search of crystallographic databases, including the Cambridge Structural Database (CSD), did not uncover a crystal structure for this compound. Therefore, precise data on its solid-state molecular geometry, such as bond lengths, bond angles, and torsional angles, remain undetermined. Analysis of such a structure would provide insight into the planarity of the molecule and the orientation of the hydroxyethoxy side chain relative to the aromatic ring.

Table 3: Crystallographic Data for this compound

Parameter Value
Crystal System Data not available
Space Group Data not available
Unit Cell Dimensions Data not available
Selected Bond Lengths (Å) Data not available
Selected Bond Angles (°) Data not available

| Torsion Angles (°) | Data not available |

Intermolecular Interactions and Crystal Packing Motifs

The supramolecular assembly of this compound in the solid state is expected to be directed by a combination of hydrogen bonds, halogen bonds, and other weaker interactions, leading to the formation of complex three-dimensional networks.

Hydrogen Bonding: The primary and most influential intermolecular interaction in the crystal structure of this compound is anticipated to be hydrogen bonding. The terminal hydroxyl group (-OH) of the hydroxyethoxy substituent is a classic hydrogen bond donor. The oxygen atom of this hydroxyl group, the oxygen of the ether linkage, and the oxygen of the carbonyl group of the aldehyde can all act as hydrogen bond acceptors. This functionality allows for the formation of robust and directional hydrogen-bonding networks. For instance, strong O-H···O=C interactions are highly probable, where the hydroxyl group of one molecule donates a hydrogen bond to the carbonyl oxygen of a neighboring molecule. This type of interaction often leads to the formation of infinite chains or dimeric motifs.

Halogen Bonding: The bromine atom at the 2-position of the benzaldehyde ring is a potential halogen bond donor. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species and interacts with a nucleophile, such as the oxygen atom of a carbonyl or hydroxyl group. While weaker than conventional hydrogen bonds, these interactions are directional and can play a significant role in crystal engineering. In the case of this compound, a C-Br···O interaction could be a key feature in its crystal packing, further stabilizing the supramolecular assembly. Studies on other halogenated benzaldehyde derivatives have shown the prevalence of such interactions in their solid-state structures. rsc.orgnih.gov

C-H···O and C-H···π Interactions: Weak hydrogen bonds of the C-H···O type, involving the aromatic and aliphatic C-H groups as donors and the oxygen atoms as acceptors, are also anticipated. nih.gov Additionally, C-H···π interactions, where a C-H bond points towards the electron-rich π-system of an adjacent aromatic ring, can further influence the crystal packing.

A summary of the anticipated intermolecular interactions is presented in the table below.

Interaction TypeDonorAcceptorPotential Role in Crystal Packing
Hydrogen BondHydroxyl (-OH)Carbonyl Oxygen, Ether Oxygen, Hydroxyl OxygenFormation of primary structural motifs like chains and dimers.
Halogen BondBromine (-Br)Carbonyl Oxygen, Hydroxyl OxygenDirectional interactions contributing to the 3D network.
π-π StackingAromatic RingAromatic RingStabilization of the crystal lattice through stacking of aromatic moieties.
C-H···OAromatic/Aliphatic C-HCarbonyl Oxygen, Ether Oxygen, Hydroxyl OxygenSecondary interactions that fine-tune the crystal packing.
C-H···πAromatic/Aliphatic C-HAromatic RingFurther stabilization of the supramolecular assembly.

It is important to reiterate that this detailed analysis is based on the known chemical principles and the observed solid-state behavior of analogous molecules. An experimental determination of the crystal structure of this compound via single-crystal X-ray diffraction would be necessary to definitively confirm these predicted intermolecular interactions and crystal packing motifs.

Computational Chemistry and Quantum Chemical Studies of 2 Bromo 4 2 Hydroxyethoxy Benzaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods are used to investigate various molecular properties by approximating the complex many-electron Schrödinger equation.

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For 2-Bromo-4-(2-hydroxyethoxy)benzaldehyde, this process would involve systematically exploring the potential energy surface to find the global minimum and other low-energy conformers. The flexibility of the 2-hydroxyethoxy side chain introduces several rotatable bonds, leading to a complex conformational energy landscape.

Theoretical calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be performed to optimize the geometry of various possible conformers. rasayanjournal.co.in The relative energies of these conformers would then be calculated to identify the most stable structures and their Boltzmann populations at a given temperature. This analysis is crucial as the observed properties of the molecule are an average over the populated conformations.

Table 1: Representative Theoretical Conformational Analysis Data for a Substituted Benzaldehyde (B42025) (Note: This table is illustrative and does not represent actual calculated data for this compound.)

ConformerRelative Energy (kcal/mol)Boltzmann Population (%)
1 (Global Minimum)0.0075.3
21.2515.1
32.504.5

Once the optimized geometry of the most stable conformer is obtained, DFT calculations can be used to predict the vibrational frequencies of the molecule. These frequencies correspond to the various stretching, bending, and torsional motions of the atoms. The calculated frequencies can then be used to simulate the infrared (IR) spectrum of the molecule.

This theoretical spectrum can be compared with experimentally obtained IR spectra to aid in the assignment of vibrational modes to specific functional groups. researchgate.net For this compound, characteristic vibrational modes would include the C=O stretching of the aldehyde group, the O-H stretching of the hydroxyl group, C-O stretching of the ether linkage, and various vibrations associated with the aromatic ring. A scaling factor is often applied to the calculated frequencies to better match experimental data. researchgate.net

Table 2: Representative Theoretical Vibrational Frequencies for a Substituted Benzaldehyde (Note: This table is illustrative and does not represent actual calculated data for this compound.)

Vibrational ModeCalculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)Assignment
ν(O-H)36503480Hydroxyl stretch
ν(C-H)aldehyde28502780Aldehyde C-H stretch
ν(C=O)17201695Aldehyde C=O stretch
ν(C-O)ether12501220Aryl-ether stretch

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating theoretical NMR chemical shifts. github.io By performing GIAO calculations on the optimized geometry of this compound, it would be possible to predict the ¹H and ¹³C NMR chemical shifts.

These theoretical predictions are invaluable for assigning the signals in experimental NMR spectra to specific nuclei within the molecule. The accuracy of the predicted shifts can be improved by considering the effects of solvent and by averaging the shifts over the different populated conformers. Comparing theoretical and experimental NMR data can help confirm the structure of the molecule. nih.gov

Table 3: Representative Theoretical ¹³C NMR Chemical Shifts for a Substituted Benzaldehyde (Note: This table is illustrative and does not represent actual calculated data for this compound.)

Carbon AtomTheoretical Chemical Shift (ppm)
C=O (aldehyde)190.5
C-Br115.2
C-O (ether)160.8
Aromatic CH112.0 - 132.5
-O-CH₂-68.9
-CH₂-OH60.1

Molecular Orbital Theory and Electronic Structure Analysis

Molecular Orbital (MO) theory provides a framework for understanding the electronic properties and reactivity of molecules. Calculations based on MO theory, often performed in conjunction with DFT, can elucidate the distribution of electrons within the molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov

For this compound, the HOMO-LUMO gap would provide insights into its electronic transitions and reactivity. malayajournal.org A smaller gap generally suggests that the molecule is more reactive. The distribution of the HOMO and LUMO across the molecule can indicate the likely sites for electrophilic and nucleophilic attack. From these energies, various global reactivity descriptors such as chemical potential, hardness, and electrophilicity index can be calculated. nih.gov

Table 4: Representative Frontier Molecular Orbital Data for a Substituted Benzaldehyde (Note: This table is illustrative and does not represent actual calculated data for this compound.)

ParameterValue (eV)
HOMO Energy-6.58
LUMO Energy-1.89
HOMO-LUMO Energy Gap (ΔE)4.69

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. nih.gov The MEP map uses a color scale to indicate regions of different electrostatic potential. Red and yellow colors typically represent regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue and green colors represent regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. researchgate.net

For this compound, the MEP map would likely show negative potential around the oxygen atoms of the aldehyde and hydroxyl groups, indicating these as sites for electrophilic interaction. nih.gov The hydrogen atom of the hydroxyl group would likely show a region of positive potential. This analysis of charge distribution is crucial for understanding intermolecular interactions and the molecule's reactivity patterns. youtube.com

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for elucidating the intricate details of chemical reaction mechanisms. rsc.org For a molecule like this compound, this approach can map out potential energy surfaces for various reactions, such as oxidation, reduction, or condensation, providing critical insights into reaction pathways, transition states, and product distributions.

The process begins with the optimization of the geometric structures of reactants, intermediates, transition states, and products. A theoretical investigation into the OH-initiated oxidation of benzaldehyde, for instance, considered all possible hydrogen abstraction and OH addition channels to determine the most favorable reaction pathway. nih.gov For this compound, a similar approach would involve identifying all potential reactive sites and modeling the interaction with a given reactant.

Transition state theory is central to this analysis. By locating the transition state structure—the highest energy point along the reaction coordinate—researchers can calculate the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to proceed. A lower activation energy signifies a faster, more favorable reaction pathway. The vibrational frequency calculations are also crucial; a valid transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Illustrative Data for a Hypothetical Reaction Pathway

To demonstrate the type of data generated, the table below presents hypothetical energy values for a proposed reaction involving this compound.

SpeciesRelative Energy (kcal/mol)Description
Reactants0.00Initial state of this compound and a hypothetical oxidant.
Transition State 1 (TS1)+25.5The energy barrier for the initial step of the reaction.
Intermediate-5.2A metastable species formed during the reaction.
Transition State 2 (TS2)+15.8The energy barrier for the conversion of the intermediate to the product.
Products-20.1The final, more stable product of the reaction.

This data is purely illustrative and intended to represent the typical output of a computational study on reaction mechanisms.

Solvent Effects and Environmental Influence on Molecular Properties

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent in which it is dissolved. Computational chemistry provides methods to model these solvent effects, offering predictions on how molecular geometry, electronic structure, and spectroscopic properties might change in different media.

The Polarizable Continuum Model (PCM) is a widely used implicit solvation model. nih.govrsc.org In this approach, the solvent is treated as a continuous dielectric medium, and the solute is placed within a cavity in this medium. This method is effective for calculating how the polarity of a solvent can influence the charge distribution and, consequently, the properties of the solute molecule. For this compound, moving from a non-polar solvent like hexane (B92381) to a polar solvent like water would be expected to induce changes in its dipole moment and polarizability.

Such studies can predict shifts in spectroscopic signatures. For instance, the UV-Vis absorption spectrum of a compound can be calculated in the gas phase and in various solvents. The shift in the maximum absorption wavelength (λmax) upon changing the solvent (a phenomenon known as solvatochromism) can be predicted and correlated with experimental data. Studies on other aromatic aldehydes have successfully used DFT and time-dependent DFT (TD-DFT) to analyze solvent effects on their electronic spectra. mdpi.com

Furthermore, environmental factors such as pH can be modeled by considering the protonated or deprotonated forms of the molecule. For this compound, the hydroxyl group could be deprotonated under basic conditions, which would significantly alter its electronic properties and reactivity.

Illustrative Data on Solvent Effects

The following interactive table presents hypothetical data on how key molecular properties of this compound might vary in different solvents, as predicted by computational modeling.

SolventDielectric ConstantDipole Moment (Debye)Polarizability (ų)Predicted λmax (nm)
Gas Phase1.03.522.1280
Hexane1.93.822.5282
Chloroform (B151607)4.84.523.0288
Ethanol (B145695)24.65.223.8295
Water80.15.924.5302

This data is purely illustrative and serves to demonstrate the expected trends from a computational study of solvent effects.

Strategic Applications of 2 Bromo 4 2 Hydroxyethoxy Benzaldehyde in Advanced Organic Synthesis and Materials Science

Utility as a Key Intermediate in Multi-Step Organic Syntheses

The strategic placement of its functional groups allows for a variety of chemical transformations, positioning 2-Bromo-4-(2-hydroxyethoxy)benzaldehyde as a crucial component in the synthesis of elaborate organic structures.

Precursor for Complex Heterocyclic Scaffolds

The aldehyde group is a classic precursor for the formation of a multitude of heterocyclic rings through condensation reactions with various nucleophiles. For instance, it can react with amines, hydrazines, or hydroxylamines to form imines, hydrazones, and oximes, respectively, which can then undergo intramolecular cyclization to yield nitrogen-containing heterocycles. The bromine atom on the aromatic ring provides a handle for further functionalization or for directing cyclization pathways.

Building Block in the Synthesis of Advanced Organic Compounds

The reactivity of the bromine atom, aldehyde, and hydroxyl group can be selectively exploited to build complex molecular architectures. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, allowing for the formation of carbon-carbon bonds with a wide range of organic partners. researchgate.netnih.gov This enables the introduction of new aryl, alkyl, or vinyl groups, significantly increasing molecular complexity. The aldehyde can participate in various reactions like Wittig olefination or Grignard additions, while the hydroxyl group can be derivatized to introduce other functionalities or link to other molecules.

Role in the Development of New Materials

The unique combination of a polymerizable group (the hydroxyethoxy moiety) and a functional aromatic core makes this compound an intriguing candidate for the development of novel materials with tailored properties.

Monomer or Cross-Linking Agent in Polymer Synthesis

The terminal hydroxyl group of the hydroxyethoxy chain can act as a site for polymerization, allowing the molecule to be incorporated into polyesters, polyurethanes, or polyethers. The resulting polymers would possess a pendant bromobenzaldehyde group, which could be further modified post-polymerization to introduce specific functionalities. This approach allows for the synthesis of functional polymers with precisely controlled properties.

Building Block for Functional Organic Materials (e.g., OLED precursors)

The aromatic core of this compound can be elaborated through synthetic transformations to create larger conjugated systems. Such extended π-systems are often the basis for organic light-emitting diode (OLED) materials. The bromine atom can serve as a synthetic handle to build these conjugated structures through cross-coupling reactions. The hydroxyethoxy group could enhance the solubility and processability of these materials, which is a crucial aspect in the fabrication of OLED devices. While direct application of this specific compound as an OLED precursor is not widely reported, the synthesis of various functionalized benzaldehydes for this purpose is a common strategy in the field.

Application as a Chemical Tool in Research Methodologies (e.g., Proteomics Reagents)

The aldehyde functionality of this compound allows for its potential use as a chemical probe or reagent in various research methodologies. Aldehydes can react with primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins, to form Schiff bases. This reactivity can be exploited for protein labeling and cross-linking studies in proteomics. The hydroxyethoxy group could impart water solubility to such a reagent, making it suitable for use in biological systems. Furthermore, the bromine atom could serve as a site for the attachment of reporter tags, such as fluorescent dyes or affinity labels, after the initial protein modification.

Q & A

Q. Table 1: Synthetic Route Comparison

Starting MaterialReagents/ConditionsKey Intermediate
4-(2-hydroxyethoxy)benzaldehydePPh₃I₂, imidazole, then NaN₃Iodinated intermediate
2-hydroxybenzaldehyde derivatives4-bromobenzyl bromide, K₂CO₃, DMFEther-linked precursor

Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Basic
Structural elucidation requires a combination of techniques:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., aldehyde protons at δ 9.8–10.2 ppm) and bromine/ethoxy group integration .
  • X-ray Crystallography : Resolves bond lengths and dihedral angles (e.g., ~78° between aromatic rings in dialdehydes) to confirm stereochemistry .
  • IR Spectroscopy : Detects aldehyde C=O stretches (~1700 cm⁻¹) and hydroxyl/ethoxy O-H stretches (~3200–3500 cm⁻¹) .

How can researchers optimize the synthesis of this compound to minimize byproducts and improve yield?

Advanced
Optimization strategies include:

  • Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) removes unreacted starting materials .
  • Catalyst screening : Transition metals (e.g., Pd for cross-coupling) may reduce side reactions in bromination steps .
  • Reaction monitoring : TLC or HPLC tracks intermediate formation to adjust reaction time and temperature dynamically .

Critical Note : Competing reactions (e.g., over-bromination) can occur if stoichiometry is not tightly controlled. Use molar ratios of 1:1.05 (aldehyde:brominating agent) .

What analytical strategies resolve contradictions in spectroscopic data during structural elucidation of derivatives?

Advanced
Discrepancies in NMR or IR data can arise from tautomerism or solvent effects. Mitigation approaches:

  • Multi-technique validation : Cross-validate NMR with X-ray structures (e.g., confirm aldehyde positioning via crystallography) .
  • Computational modeling : Density Functional Theory (DFT) predicts vibrational frequencies and chemical shifts, aligning experimental and theoretical data .
  • Solvent standardization : Use deuterated solvents consistently to eliminate solvent-induced peak shifts .

What safety protocols are recommended for handling this compound given limited toxicological data?

Q. Basic

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of vapors, especially during high-temperature reactions .
  • First Aid : Flush eyes with water for 15 minutes; wash skin with soap and water immediately after exposure .

How does the substitution pattern of this compound influence its reactivity in nucleophilic aromatic substitution (NAS) reactions?

Advanced
The electron-withdrawing bromine and ethoxy groups direct NAS to specific positions:

  • Bromine : Activates the ring for substitution at the ortho/para positions relative to itself .
  • Ethoxy group : The electron-donating effect deactivates the ring but stabilizes intermediates via resonance .

Q. Table 2: Reactivity in NAS

PositionReactivityExample Reaction
2-BromoHighSuzuki coupling with aryl boronic acids
4-EthoxyModerateNitration at meta to ethoxy

What role does computational modeling play in predicting the biological activity of this compound derivatives?

Q. Advanced

  • Docking studies : Predict binding affinity to enzyme active sites (e.g., kinases or oxidoreductases) using software like AutoDock .
  • QSAR models : Relate substituent electronegativity/logP values to antibacterial or antifungal activity observed in vitro .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for further derivatization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.